Home > Products > Screening Compounds P98143 > N-cyclohexyl-2-[methyl(propanoyl)amino]benzamide
N-cyclohexyl-2-[methyl(propanoyl)amino]benzamide -

N-cyclohexyl-2-[methyl(propanoyl)amino]benzamide

Catalog Number: EVT-4653519
CAS Number:
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride

Compound Description: This compound is an ester derived from l-menthol and phenibut. It was synthesized and investigated for its potential anticonvulsant activity. []

Relevance: While structurally different from N-cyclohexyl-2-[methyl(propionyl)amino]benzamide, this compound shares the presence of a cyclohexyl group. The research highlighting this compound focuses on utilizing the cyclohexyl group for potential pharmacological properties, which could indicate a similar interest in the cyclohexyl moiety of N-cyclohexyl-2-[methyl(propionyl)amino]benzamide. []

cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-benzamide

Compound Description: This compound is a racemic mixture under investigation for its anticonvulsant properties. The research focuses on its pharmacokinetic profile, specifically exploring potential enantioselective pharmacokinetics. []

Isopropyl (2R,3S)-4-cyclohexyl-2-hydroxy-3-{N-[(2R)-2-morpholinocarbonylmethyl-3-(1-naphthyl)propionyl]-L-histidylamino}butyrate (KRI-1314)

Compound Description: KRI-1314 is a potent human renin inhibitor, designed as a pentapeptide analog mimicking the cleavage site of angiotensinogen. [, ]

Relevance: The presence of a cyclohexyl group within its cyclohexylnorstatine moiety links KRI-1314 to N-cyclohexyl-2-[methyl(propionyl)amino]benzamide. Although KRI-1314 is a considerably larger and more complex molecule, the shared cyclohexyl group suggests a potential interest in exploring how this structure influences binding interactions or other pharmacological properties of N-cyclohexyl-2-[methyl(propionyl)amino]benzamide. [, ]

2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

Compound Description: This compound was synthesized and characterized using various spectroscopic techniques and X-ray crystallography. It demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. []

Relevance: Similar to N-cyclohexyl-2-[methyl(propionyl)amino]benzamide, this compound contains a benzamide core structure. The research highlights modifications made to the benzamide scaffold, showcasing its potential for antibacterial activity. This suggests that N-cyclohexyl-2-[methyl(propionyl)amino]benzamide, with its distinct substituents, could also be explored for potential antibacterial properties or serve as a starting point for developing new antibacterial agents. []

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide

Compound Description: This compound was designed as a non-peptidic formyl peptide receptor (FPR) agonist and radiolabeled with carbon-11 for potential in vivo visualization of FPRs in mouse brain using positron emission tomography (PET). []

Relevance: This compound contains a cyclohexyl group, similar to N-cyclohexyl-2-[methyl(propionyl)amino]benzamide. Although their core structures differ, the shared cyclohexyl group suggests that researchers might be interested in exploring how this structure influences the compound's pharmacokinetic properties, especially given the focus on brain penetration in this study. This could indicate a similar interest in understanding the distribution and metabolism of N-cyclohexyl-2-[methyl(propionyl)amino]benzamide within biological systems. []

2-Amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide Derivatives

Compound Description: This research focuses on synthesizing a series of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives and evaluating their gastroprokinetic activity. The aim was to identify compounds with improved properties compared to earlier 2-morpholinyl benzamides containing a 2-alkoxy group. []

Relevance: This series of compounds shares the benzamide core structure with N-cyclohexyl-2-[methyl(propionyl)amino]benzamide. Though the substituents differ, this research highlights how modifying the benzamide scaffold can impact biological activity, in this case, gastroprokinetic activity. This suggests potential research avenues for investigating the biological effects of N-cyclohexyl-2-[methyl(propionyl)amino]benzamide based on structural modifications to its core scaffold. []

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide Derivatives

Compound Description: A series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. [, ]

Relevance: The presence of a benzamide group in these derivatives links them to N-cyclohexyl-2-[methyl(propionyl)amino]benzamide. Despite differences in their core structures, the shared benzamide moiety suggests that researchers could be interested in exploring N-cyclohexyl-2-[methyl(propionyl)amino]benzamide for potential anticancer properties. This connection stems from the fact that benzamide derivatives often exhibit diverse biological activities, including anticancer effects. [, ]

Properties

Product Name

N-cyclohexyl-2-[methyl(propanoyl)amino]benzamide

IUPAC Name

N-cyclohexyl-2-[methyl(propanoyl)amino]benzamide

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C17H24N2O2/c1-3-16(20)19(2)15-12-8-7-11-14(15)17(21)18-13-9-5-4-6-10-13/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,18,21)

InChI Key

FFXQRFPZHBIZSM-UHFFFAOYSA-N

SMILES

CCC(=O)N(C)C1=CC=CC=C1C(=O)NC2CCCCC2

Canonical SMILES

CCC(=O)N(C)C1=CC=CC=C1C(=O)NC2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.